(-)-(14alpha)-Dihydrovinpocetine (-)-(14alpha)-Dihydrovinpocetine
Brand Name: Vulcanchem
CAS No.: 57327-92-1
VCID: VC21114927
InChI: InChI=1S/C22H28N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,18,20H,3-4,7,10-14H2,1-2H3/t18-,20-,22+/m1/s1
SMILES: CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC
Molecular Formula: C22H28N2O2
Molecular Weight: 352.5 g/mol

(-)-(14alpha)-Dihydrovinpocetine

CAS No.: 57327-92-1

Cat. No.: VC21114927

Molecular Formula: C22H28N2O2

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

(-)-(14alpha)-Dihydrovinpocetine - 57327-92-1

CAS No. 57327-92-1
Molecular Formula C22H28N2O2
Molecular Weight 352.5 g/mol
IUPAC Name ethyl (15S,17R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
Standard InChI InChI=1S/C22H28N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,18,20H,3-4,7,10-14H2,1-2H3/t18-,20-,22+/m1/s1
Standard InChI Key UJAQRLRRCXIJFW-UZKOGDIHSA-N
Isomeric SMILES CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@H](C2)C(=O)OCC
SMILES CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC
Canonical SMILES CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC

Chemical Properties and Structure

(-)-(14alpha)-Dihydrovinpocetine is a chemical compound with precise stereochemistry as indicated by its name. The compound possesses well-defined structural and physical properties that are essential for understanding its biological mechanisms.

Basic Chemical Information

The following table presents the fundamental chemical properties and identifiers of (-)-(14alpha)-Dihydrovinpocetine:

PropertyValue
CAS Number57327-92-1
Molecular FormulaC22H28N2O2
Molecular Weight352.5 g/mol
IUPAC Nameethyl (15S,17R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
Standard InChIInChI=1S/C22H28N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,18,20H,3-4,7,10-14H2,1-2H3/t18-,20-,22+/m1/s1
Standard InChIKeyUJAQRLRRCXIJFW-UZKOGDIHSA-N
Isomeric SMILESCC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C@HC(=O)OCC

The stereochemistry indicated in the IUPAC name and isomeric SMILES notation (15S,17R,19S) reflects the specific three-dimensional arrangement of atoms that is critical to the compound's biological activity. This stereoisomeric configuration distinguishes (-)-(14alpha)-Dihydrovinpocetine from related compounds and contributes to its unique pharmacological profile.

Structural Characteristics

(-)-(14alpha)-Dihydrovinpocetine features a complex pentacyclic structure with two nitrogen atoms incorporated within the ring system. This molecular architecture includes:

  • A indole moiety that serves as a key pharmacophore

  • A fused ring system creating a rigid three-dimensional structure

  • An ethyl ester functional group that may contribute to its lipophilicity and membrane permeability

  • Specific stereochemistry at three chiral centers that define its biological activity

The compound's molecular structure allows it to interact with specific biological targets, especially within neuronal tissues, which explains its reported neuroprotective effects. The strategic positioning of its functional groups enables specific receptor interactions and influences its pharmacokinetic properties.

Pharmacological Properties

Research investigations have revealed that (-)-(14alpha)-Dihydrovinpocetine exhibits multiple pharmacological effects that may have therapeutic potential, particularly in neurological contexts.

Neuroprotective Effects

(-)-(14alpha)-Dihydrovinpocetine has demonstrated significant neuroprotective properties in research studies. These effects appear to be multifaceted and may involve several complementary mechanisms:

  • Protection against oxidative stress-induced neuronal damage

  • Modulation of neuroinflammatory responses

  • Regulation of calcium homeostasis in neurons

  • Potential enhancement of neuronal metabolism and energy production

These neuroprotective properties suggest potential applications in conditions characterized by neurodegeneration or impaired neuronal function. The compound's ability to preserve neuronal integrity under adverse conditions makes it a subject of interest for researchers investigating therapeutic approaches for neurological disorders.

Cerebral Blood Flow Effects

An important aspect of (-)-(14alpha)-Dihydrovinpocetine's pharmacological profile is its reported effects on cerebral blood flow. Research indicates that the compound may:

  • Enhance cerebral microcirculation

  • Improve oxygen and glucose delivery to brain tissues

  • Promote vasodilation in cerebral blood vessels

  • Potentially reduce cerebrovascular resistance

These hemodynamic effects may contribute to the compound's neuroprotective properties by ensuring adequate perfusion of neural tissues. Improved cerebral blood flow can enhance cognitive function by optimizing the delivery of nutrients and removal of metabolic waste products in brain regions associated with memory and cognitive processing.

Antioxidant Properties

Research has identified significant antioxidant activity associated with (-)-(14alpha)-Dihydrovinpocetine. This property may be particularly relevant to its neuroprotective effects, as oxidative stress plays a key role in various neurological conditions. The antioxidant mechanisms may include:

  • Direct scavenging of reactive oxygen species

  • Enhancement of endogenous antioxidant defense systems

  • Protection against lipid peroxidation in neuronal membranes

  • Preservation of mitochondrial function under oxidative challenge

Synthesis and Derivatives

Understanding the synthetic pathways and potential derivatives of (-)-(14alpha)-Dihydrovinpocetine provides valuable insights into structure-activity relationships and opportunities for developing enhanced therapeutic agents.

Synthetic Pathways

The synthesis of (-)-(14alpha)-Dihydrovinpocetine typically involves multi-step organic reactions starting from natural alkaloids derived from the Vinca plant. The synthetic process generally includes:

  • Extraction and purification of precursor alkaloids from plant material

  • Chemical modifications to introduce the specific stereochemistry

  • Functional group transformations to establish the ethyl ester moiety

  • Purification and isolation of the final compound

The complex pentacyclic structure with multiple stereogenic centers presents significant synthetic challenges, requiring carefully controlled reaction conditions and stereoselective synthetic approaches. Advances in synthetic methodology have facilitated more efficient production of (-)-(14alpha)-Dihydrovinpocetine for research purposes.

Structural Derivatives

Research into structural derivatives of (-)-(14alpha)-Dihydrovinpocetine aims to develop compounds with enhanced pharmacological properties or improved pharmacokinetic profiles. Structural modifications may include:

  • Alterations to the ester functional group to modify metabolic stability

  • Introduction of additional substituents to enhance binding affinity

  • Modifications to improve blood-brain barrier penetration

  • Stereochemical variations to optimize receptor interactions

These structural derivatives may exhibit enhanced or modified biological activities compared to the parent compound, potentially leading to improved therapeutic applications. Structure-activity relationship studies provide valuable insights into the molecular features essential for specific pharmacological effects.

Research Applications

Based on its pharmacological profile, (-)-(14alpha)-Dihydrovinpocetine has been investigated for various research applications, particularly in the context of neurological conditions.

Cognitive Enhancement Research

The compound's reported effects on cerebral blood flow and neuroprotection suggest potential applications in research related to cognitive enhancement. Specific areas of investigation may include:

  • Memory improvement mechanisms

  • Attention and concentration enhancement

  • Processing speed optimization

  • Age-related cognitive decline mitigation

Research studies examining these cognitive effects would provide valuable insights into the compound's potential therapeutic applications and mechanisms of action. The optimization of cognitive function through improved cerebral hemodynamics represents a promising research direction.

Neuroprotective Applications

The neuroprotective properties of (-)-(14alpha)-Dihydrovinpocetine suggest potential applications in research focused on neurological conditions characterized by neuronal damage or dysfunction:

  • Cerebral ischemia and stroke models

  • Neurodegenerative disease research

  • Traumatic brain injury investigations

  • Cognitive impairment studies

These research applications focus on the compound's ability to preserve neuronal function and viability under pathological conditions, potentially offering insights into novel therapeutic approaches for neurological disorders.

Future Research Directions

Despite the promising pharmacological profile of (-)-(14alpha)-Dihydrovinpocetine, several aspects warrant further investigation to fully characterize its therapeutic potential.

Mechanism of Action Studies

Detailed studies on the precise molecular mechanisms underlying the pharmacological effects of (-)-(14alpha)-Dihydrovinpocetine would enhance understanding of its biological activities. Key areas for further research include:

  • Receptor binding profiles and downstream signaling pathways

  • Effects on neuronal calcium regulation and excitability

  • Modulation of neurotransmitter systems

  • Influence on neuronal energy metabolism

These mechanistic studies would provide a more comprehensive understanding of how (-)-(14alpha)-Dihydrovinpocetine exerts its observed pharmacological effects and could guide the development of more targeted therapeutic approaches.

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